REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH:12]=O)[CH:10]=[O:11])=[CH:5][CH:4]=1.Cl.[NH2:15]O>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:12]=[N:15][O:11][CH:10]=2)=[CH:5][CH:4]=1 |f:1.2|
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)C(C=O)C=O
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Name
|
|
Quantity
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1.46 g
|
Type
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reactant
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Smiles
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Cl.NO
|
Name
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Quantity
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28 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Ethanol was removed under vacuum
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Type
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CUSTOM
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Details
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the residue was purified by column chromatography through a 115 gram biotage silica gel cartridge
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Type
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WASH
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Details
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eluting with 20-50% EtOAc/hexanes
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Type
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CUSTOM
|
Details
|
to give pale oil, which
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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COC1=CC=C(C=C1)C=1C=NOC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |